molecular formula C8H20N2O2S B3005581 (Dibutylsulfamoyl)amine CAS No. 53892-25-4

(Dibutylsulfamoyl)amine

Cat. No.: B3005581
CAS No.: 53892-25-4
M. Wt: 208.32
InChI Key: CWJCHJJDYIRWMU-UHFFFAOYSA-N
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Description

(Dibutylsulfamoyl)amine is an organic compound with the molecular formula C8H20N2O2S It is characterized by the presence of a sulfamoyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dibutylsulfamoyl)amine typically involves the reaction of dibutylamine with sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Dibutylamine+Sulfamoyl chlorideThis compound+HCl\text{Dibutylamine} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Dibutylamine+Sulfamoyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(Dibutylsulfamoyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Dibutylsulfamoyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Dibutylsulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (Diethylsulfamoyl)amine: Similar structure but with ethyl groups instead of butyl groups.

    (Dipropylsulfamoyl)amine: Similar structure but with propyl groups instead of butyl groups.

    (Dibutylcarbamoyl)amine: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

Uniqueness

(Dibutylsulfamoyl)amine is unique due to its specific combination of butyl groups and a sulfamoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Biological Activity

(Dibutylsulfamoyl)amine is a compound of interest due to its diverse biological activities, particularly in immunomodulation, anti-inflammatory effects, and potential antiviral and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Synthesis and Structure

This compound can be synthesized through various chemical pathways that involve the introduction of sulfamoyl groups into amine structures. The synthesis typically results in compounds that exhibit varying degrees of lipophilicity, which can influence their biological activity.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects. For instance, a study highlighted its ability to inhibit the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A and mouse splenocytes stimulated by lipopolysaccharides (LPS) . This suggests a potential application in treating autoimmune disorders by modulating immune responses.

Antitumor Activity

This compound has demonstrated antiproliferative effects on various tumor cell lines. It notably inhibited the growth of selected cancer cells and showed cytotoxicity against A-549 lung cancer cells at concentrations as low as 62.5 µM . The mechanism appears to involve the induction of apoptosis through alterations in signaling pathways, such as increased expression of pro-apoptotic proteins.

Antiviral Properties

The compound also exhibits antiviral activity, particularly against human herpes virus type-1 (HHV-1). The inhibition of viral replication in cell lines suggests that this compound may serve as a potential antiviral agent, warranting further investigation into its mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
ImmunomodulatoryInhibition of lymphocyte proliferation
AntitumorCytotoxicity against A-549 cells
AntiviralInhibition of HHV-1 replication
Anti-inflammatorySuppression of TNF-α production

Case Study 1: Immunosuppressive Properties

In a controlled study, this compound was administered to mouse models to evaluate its immunosuppressive capabilities. The results indicated a significant reduction in TNF-α production in whole blood cultures, highlighting its potential utility in managing inflammatory conditions .

Case Study 2: Anticancer Efficacy

Another investigation involved the treatment of various cancer cell lines with this compound. The compound was found to induce apoptosis through specific signaling pathways, with notable effects observed in B-cell lines compared to T-cell lines. This differential response may inform future therapeutic strategies targeting specific immune cell types in cancer treatment .

Properties

IUPAC Name

1-[butyl(sulfamoyl)amino]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJCHJJDYIRWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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